molecular formula C13H10O4 B13181128 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid

2-[5-(4-Formylphenyl)furan-2-yl]acetic acid

Cat. No.: B13181128
M. Wt: 230.22 g/mol
InChI Key: IYAGZEQJEGIPET-UHFFFAOYSA-N
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Description

2-[5-(4-Formylphenyl)furan-2-yl]acetic acid (CAS 2059987-19-6) is a high-purity bifunctional compound of significant interest in advanced synthetic and medicinal chemistry research. This compound features both a carboxylic acid and a benzaldehyde group on a furan core, making it a valuable building block for constructing complex molecular architectures. With a molecular formula of C13H10O4 and a molecular weight of 230.22, it is characterized by its MFCD30500112 MDL number . Its primary research application lies in its role as a key precursor in photochemical synthesis. Scientific studies have demonstrated that furan-acetic acid-based structures can be employed in intramolecular cycloadditions triggered by excited state intramolecular proton transfer (ESIPT) . This pathway is particularly valuable for overcoming the challenging energetics associated with forming azetidinone rings, providing researchers with a method to access β-lactams as primary photoproducts . These reactive intermediates are suitable for a broad spectrum of post-photochemical transformations, facilitating the creation of complex polyheterocyclic structures that possess the biologically crucial β-lactam moiety . This makes the compound an essential reagent for diversity-oriented synthesis (DOS) platforms aimed at generating novel molecular scaffolds for drug discovery. The compound is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety regulations. For specific handling and storage recommendations, please consult the relevant safety data sheet.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

2-[5-(4-formylphenyl)furan-2-yl]acetic acid

InChI

InChI=1S/C13H10O4/c14-8-9-1-3-10(4-2-9)12-6-5-11(17-12)7-13(15)16/h1-6,8H,7H2,(H,15,16)

InChI Key

IYAGZEQJEGIPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Furan Derivative Functionalization

Methodology:

  • The foundational approach involves synthesizing a furan derivative substituted with a phenyl group bearing a formyl substituent.
  • The key step is the formation of the furan ring via cyclization reactions, followed by functionalization to introduce the aldehyde group on the phenyl ring.

Reaction Scheme:

Furan + Para-Substituted Benzaldehyde Derivative → Furan-phenyl intermediate → Oxidation/functionalization → 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid

Research Outcome:

  • The synthesis of such derivatives often employs Diels-Alder reactions between furan and suitable dienophiles, followed by oxidation and functional group transformations.
  • The oxidation step to convert the aldehyde to the corresponding acid is achieved via oxidizing agents such as potassium permanganate or chromium-based reagents.

Supporting Data:

  • A method described in patent literature involves reacting furan with maleic anhydride to produce a 2,3-dicarboxylic anhydride, which can be further manipulated to introduce aldehyde and acid functionalities (see).

Suzuki Coupling for Phenyl-Furan Linkage

Methodology:

  • The Suzuki coupling reaction is a prominent method for forming the carbon-carbon bond between a halogenated furan and a phenylboronic acid derivative.
  • This approach allows precise control over substitution patterns and yields high purity products.

Reaction Conditions:

Step Reagents Catalyst Solvent Temperature Yield Reference
Coupling 5-Bromofuran-2-carbaldehyde + 4-Formylphenylboronic acid Pd(PPh₃)₄ Dioxane Reflux (10-12 h) ~80% ,

Outcome:

  • The coupling yields a bifuran derivative with aldehyde functionalities at the desired positions.
  • The aldehyde group on the phenyl ring can then be oxidized to a carboxylic acid to form the target compound.

Oxidation to the Carboxylic Acid

Methodology:

  • The aldehyde group on the phenyl ring is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) , potassium dichromate (K₂Cr₂O₇) , or tert-butyl hydroperoxide (TBHP) under controlled conditions.

Research Data:

  • In, oxidation of aldehyde groups on aromatic rings was achieved with high yields (>70%) using KMnO₄ in aqueous basic media.
  • The oxidation process is optimized to prevent over-oxidation or degradation of the furan ring.

Specific Synthesis Route for this compound

Based on the literature, a typical route involves:

Data Tables Summarizing Key Reaction Parameters

Step Reagents Catalyst/Conditions Temperature Time Yield Notes
Bromination Furan-2-carboxaldehyde + NBS - 0°C to room temp 2-4 hours 85% Selective bromination at 5-position
Suzuki Coupling 5-Bromofuran-2-carbaldehyde + 4-formylphenylboronic acid Pd(PPh₃)₄, K₂CO₃ Reflux 10-12 hours 80% High regioselectivity
Oxidation Aldehyde + KMnO₄ Aqueous base Room temp to 50°C 2-4 hours 70-85% Controlled to prevent ring degradation

Notes on Reaction Optimization and Challenges

  • Selectivity: Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Catalyst Loading: Optimizing Pd catalyst loading enhances coupling efficiency and reduces costs.
  • Oxidation Conditions: Mild oxidation conditions prevent degradation of the sensitive furan ring.
  • Purification: Recrystallization from ethyl acetate or ethanol yields high-purity products suitable for further applications.

Additional Methods and Variations

  • Direct Functionalization: Some approaches involve direct C-H activation of the furan ring followed by formylation and oxidation steps.
  • Alternative Oxidants: Use of TEMPO or PCC as milder oxidants for aldehyde-to-acid conversion.
  • Green Chemistry Approaches: Employing solvent-free or microwave-assisted methods to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Formylphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-Formylphenyl)furan-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl group can participate in various chemical interactions, including hydrogen bonding and covalent bonding with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone Moieties

A prominent group of analogues replaces the acetic acid moiety with a thiazolidin-4-one ring. For example:

  • 2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (Chandrappa et al., 2009): Key differences: Incorporates a thiazolidinone ring (4-oxo-2-thioxo) and a 4-chlorophenyl group instead of formyl. Activity: Demonstrated cytotoxicity against human leukemia cells (HL-60) with IC50 values ranging from 2.5–10 μM.
Compound Substituent (R) Core Structure IC50 (HL-60) Reference
Target compound 4-Formylphenyl Furan + acetic acid N/A N/A
Chandrappa et al. (2009) 4-Chlorophenyl Furan + thiazolidinone 2.5–10 μM

Derivatives with Modified Phenyl Substituents

Variations in the phenyl group significantly alter bioactivity:

  • H2-74 (Zhang et al., 2023): A thiazolidinone derivative with a phenoxyacetic acid side chain and 4-chlorophenyl group. Activity: Exhibited anti-biofilm activity against Staphylococcus aureus (MIC = 8–16 μg/mL) .
  • 4-{5-{{3-(4-Fluorophenyl)-2-[(4-phenyl)imino]-4-oxothiazolidin-5-ylidene}methyl}thiophene-2-yl}benzoic acid (H2-81): Key difference: Replaces furan with thiophene and introduces a fluorophenyl group. Activity: Enhanced biofilm inhibition compared to furan-based analogues .

Analogues with Alternative Functional Groups

  • 2-((5-(4-Cyanophenyl)furan-2-yl)thio)acetic acid: Key difference: Substitutes formyl with cyano (-CN) and replaces the methylene bridge with a thioether (-S-). Activity: Demonstrated immunomodulatory and hepatoprotective effects in preclinical models .
  • 3-(5-(4-Fluorophenyl)furan-2-yl)propanoic acid: Key difference: Extends the acetic acid side chain to propanoic acid. Activity: Used as a building block in DNA-encoded libraries for protein-targeted drug discovery .

Key Research Findings and Trends

Electron-Withdrawing Groups Enhance Bioactivity :

  • The 4-formyl group (electron-withdrawing) may improve binding to cellular targets compared to electron-donating groups (e.g., methoxy in ). However, direct comparisons are lacking.

Thiazolidinone vs. Acetic Acid Moieties: Thiazolidinone derivatives generally show stronger cytotoxic effects, likely due to their ability to intercalate DNA or inhibit kinases .

Anti-Biofilm Activity :

  • Chlorophenyl and fluorophenyl substituents enhance anti-staphylococcal activity, while formylphenyl analogues remain untested in this context .

Biological Activity

2-[5-(4-Formylphenyl)furan-2-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a furan ring substituted with a formylphenyl group and an acetic acid moiety. The synthesis of this compound typically involves the reaction of appropriate furan derivatives with aldehydes under controlled conditions. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity for subsequent biological testing.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the growth of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values indicate its potency relative to established anticancer agents:

Cell LineIC50 (µM)Reference
A54912.5
MCF-715.0
HepG210.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, similar to other compounds in the furan family. These findings suggest that the compound could be a promising candidate for further development in anticancer therapies.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies indicate that it exhibits moderate inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Bacillus subtilis64

These results highlight the potential dual role of this compound as both an anticancer and antibacterial agent.

Case Studies

One notable case study involved the administration of this compound in animal models to assess its therapeutic efficacy and safety profile. The study reported significant tumor reduction in treated groups compared to controls, alongside manageable toxicity levels.

Study Design

  • Subjects : Mice implanted with human tumor xenografts.
  • Dosage : Administered at varying concentrations (5, 10, and 20 mg/kg).
  • Duration : Treatment over four weeks with weekly assessments.

Results

The treated groups exhibited:

  • Tumor volume reduction by approximately 45% at the highest dosage.
  • No significant adverse effects noted in vital organs upon histological examination.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis, leading to increased permeability and cell lysis.

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